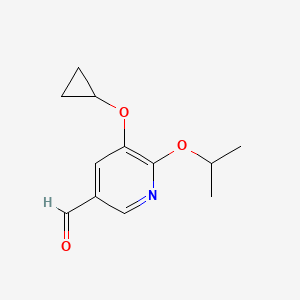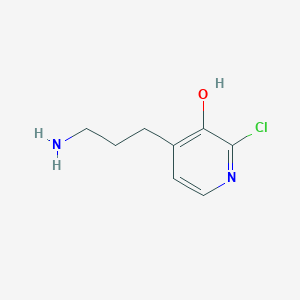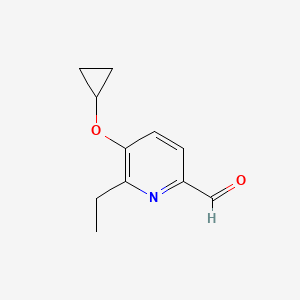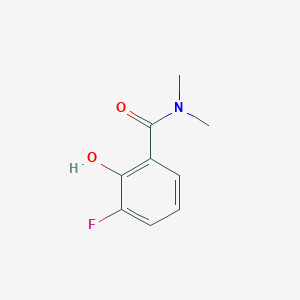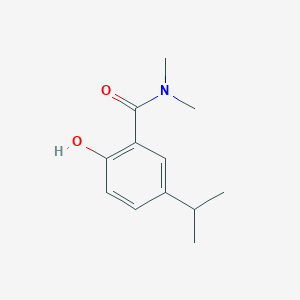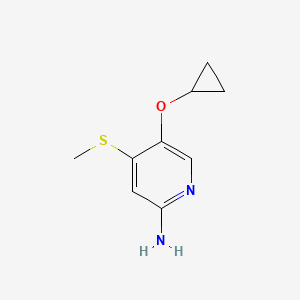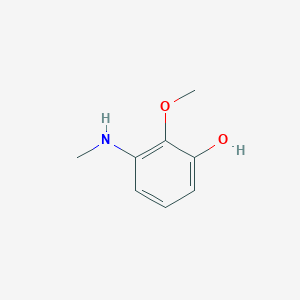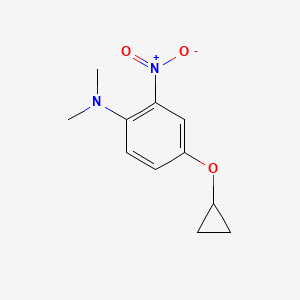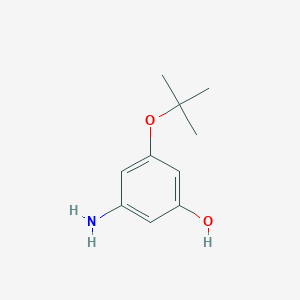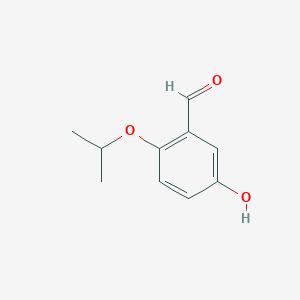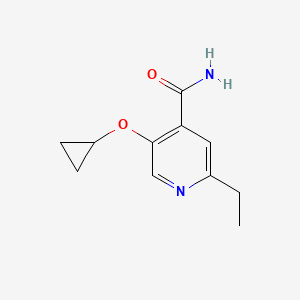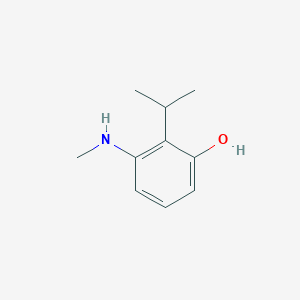
2-Isopropyl-3-(methylamino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-3-(methylamino)phenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of an isopropyl group and a methylamino group attached to a phenol ring. Phenols are known for their antiseptic properties and are widely used in various chemical and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-3-(methylamino)phenol typically involves the alkylation of phenol with isopropyl bromide followed by the introduction of a methylamino group. The reaction conditions often require the presence of a base such as sodium hydroxide to facilitate the alkylation process. The methylamino group can be introduced through a nucleophilic substitution reaction using methylamine.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones, which are important intermediates in various chemical processes.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols
Applications De Recherche Scientifique
2-Isopropyl-3-(methylamino)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of antiseptic and disinfectant formulations.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Isopropyl-3-(methylamino)phenol involves its interaction with cellular components, leading to the disruption of microbial cell membranes and inhibition of enzymatic activities. The compound’s phenolic structure allows it to act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Comparaison Avec Des Composés Similaires
Thymol (2-isopropyl-5-methylphenol): Shares a similar isopropyl group but differs in the position of the methyl group.
Carvacrol (5-isopropyl-2-methylphenol): Similar structure with the isopropyl and methyl groups in different positions.
Eugenol (2-methoxy-4-(prop-2-en-1-yl)phenol): Contains a methoxy group and a propenyl group, differing significantly in structure.
Uniqueness: 2-Isopropyl-3-(methylamino)phenol is unique due to the presence of both an isopropyl group and a methylamino group on the phenol ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C10H15NO |
|---|---|
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
3-(methylamino)-2-propan-2-ylphenol |
InChI |
InChI=1S/C10H15NO/c1-7(2)10-8(11-3)5-4-6-9(10)12/h4-7,11-12H,1-3H3 |
Clé InChI |
STCRSBMJWQQINP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=CC=C1O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


